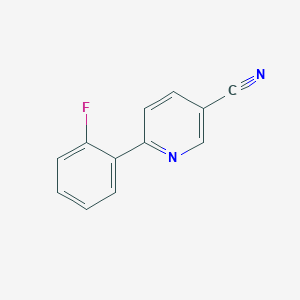

6-(2-Fluorophenyl)nicotinonitrile

Description

Properties

Molecular Formula |

C12H7FN2 |

|---|---|

Molecular Weight |

198.20 g/mol |

IUPAC Name |

6-(2-fluorophenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C12H7FN2/c13-11-4-2-1-3-10(11)12-6-5-9(7-14)8-15-12/h1-6,8H |

InChI Key |

XYAOOGDXDRRDPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)C#N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Fluorophenyl)nicotinonitrile typically involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the desired nicotinonitrile structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.

Industrial Production Methods: Industrial production of 6-(2-Fluorophenyl)nicotinonitrile may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Fluorophenyl)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the fluorine atom.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products:

Oxidation: 6-(2-Fluorophenyl)nicotinic acid.

Reduction: 6-(2-Fluorophenyl)nicotinamide.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(2-Fluorophenyl)nicotinonitrile has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(2-Fluorophenyl)nicotinonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit protein kinases or other enzymes critical for cancer cell proliferation . The fluorophenyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Fluorine at the ortho position (2-fluorophenyl) in the target compound may induce steric hindrance compared to para-substituted analogs (e.g., 4-bromophenyl in ). This could affect molecular planarity and intermolecular interactions.

- Electronic Effects : The nitrile group at C3 stabilizes the pyridine ring through resonance, while halogen substituents (F, Cl, Br) modulate electron-withdrawing effects, influencing reactivity and binding affinity .

Comparative Insights :

- Anticancer Activity : Derivatives with bulkier substituents (e.g., naphthalen-1-yl) exhibit stronger antiproliferative effects due to enhanced hydrophobic interactions with cancer cell receptors .

- Anti-inflammatory Activity: Ethoxy and bromophenyl groups in 6-(4-Bromophenyl)nicotinonitrile analogs improve analgesic potency by 40% compared to non-substituted derivatives .

Q & A

Q. What are the common synthetic routes for preparing 6-(2-fluorophenyl)nicotinonitrile and its derivatives?

Methodological Answer: Nicotinonitrile derivatives are typically synthesized via multi-component reactions (MCRs) under catalyst-free or base-mediated conditions. For example, 2-amino-substituted nicotinonitriles can be prepared by reacting aldehydes, malononitrile, and aryl ketones in ethanol at reflux (70–80°C). Characterization via NMR and NMR (e.g., δ 85.8–162.8 ppm for carbon environments) confirms successful cyclization and functionalization . Adjusting reaction time (12–16 hours) and stoichiometry of reactants (1:1:1 molar ratio) optimizes yield and purity.

Q. How can researchers characterize the structural features of 6-(2-fluorophenyl)nicotinonitrile using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy : NMR (300–400 MHz, DMSO-) identifies aromatic protons (δ 7.35–8.42 ppm) and amino groups (δ 6.28 ppm as a singlet). NMR distinguishes nitrile carbons (δ ~110–120 ppm) and fluorophenyl ring carbons (δ 128–138 ppm) .

- Crystallography : Single-crystal X-ray diffraction reveals bond angles (e.g., C8–C7–C6 at 121.4°) and torsional parameters (e.g., C6–C1–C2–C3 dihedral angles). Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. What safety protocols are critical when handling fluorinated nicotinonitrile compounds in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis and purification steps due to volatile intermediates.

- Storage : Keep compounds in airtight containers at 0–6°C to prevent degradation. Refer to safety data sheets (SDS) for specific hazards (e.g., acute toxicity, flammability) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 6-(2-fluorophenyl)nicotinonitrile in heterocyclic coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group (LUMO ≈ -1.5 eV) is susceptible to nucleophilic attack, while the fluorophenyl ring (HOMO ≈ -6.2 eV) participates in π-stacking interactions. Compare computed IR spectra with experimental data (e.g., C≡N stretch at ~2200 cm) to validate accuracy .

Q. What strategies resolve conflicting crystallographic data for nicotinonitrile derivatives?

Methodological Answer:

- Refinement Tools : Use SHELXL for iterative refinement of displacement parameters. Apply restraints to anisotropic thermal motions in disordered regions (e.g., fluorophenyl rings).

- Validation Software : Check for outliers in bond lengths/angles using PLATON (e.g., C–F bonds: 1.34–1.38 Å vs. expected 1.35 Å). Cross-reference with Cambridge Structural Database (CSD) entries for similar compounds .

Q. How can functional group modifications enhance the bioactivity of 6-(2-fluorophenyl)nicotinonitrile?

Methodological Answer:

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., –NO) at the 4-position to increase electrophilicity. Monitor bioactivity via in vitro assays (e.g., IC against kinase targets).

- Heteroatom Incorporation : Replace the nitrile group with thiocyanate (–SCN) to improve membrane permeability. Characterize solubility changes using HPLC (C18 column, acetonitrile/water gradient) .

Q. What experimental designs mitigate byproduct formation in multi-step syntheses of nicotinonitrile derivatives?

Methodological Answer:

- Stepwise Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track intermediate formation. Quench aliquots at 30-minute intervals for GC-MS analysis.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl, FeCl) to accelerate cyclization while suppressing dimerization. Optimize solvent polarity (e.g., DMF vs. THF) to favor intramolecular reactions .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

Methodological Answer:

- Solvent Effects : Simulate shifts using COSMO-RS (Conductor-like Screening Model) to account for DMSO- polarity. Adjust dielectric constant (ε = 46.7) in Gaussian calculations.

- Tautomeric Equilibria : Perform variable-temperature NMR (VT-NMR) to detect keto-enol or imine-amine interconversions (e.g., δ 8.42 ppm broadening at 60°C) .

Q. What statistical methods validate reproducibility in nicotinonitrile synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.